molecular formula C15H20N2O3 B14145116 2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide CAS No. 354153-68-7

2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

Cat. No.: B14145116
CAS No.: 354153-68-7
M. Wt: 276.33 g/mol
InChI Key: KSULJUYFIHNOPY-UHFFFAOYSA-N
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Description

2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C13H16N2O3 It is a derivative of acetamide, featuring a cyano group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-diethoxyphenethylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as triethylamine, under reflux conditions in a suitable solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
  • 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Uniqueness

2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide is unique due to the presence of the diethoxyphenyl group, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to similar compounds with different substituents .

Properties

CAS No.

354153-68-7

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C15H20N2O3/c1-3-19-13-6-5-12(11-14(13)20-4-2)8-10-17-15(18)7-9-16/h5-6,11H,3-4,7-8,10H2,1-2H3,(H,17,18)

InChI Key

KSULJUYFIHNOPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC#N)OCC

Origin of Product

United States

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